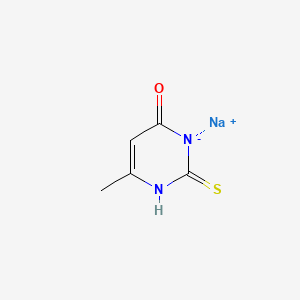
Europium--palladium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium–palladium (1/3) is a compound formed by the combination of europium and palladium in a 1:3 ratio. Europium is a rare earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of europium–palladium (1/3) typically involves the reaction of europium and palladium salts under controlled conditions. One common method is the reduction of europium(III) chloride with palladium(II) chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/3) may involve more scalable methods such as solid-state reactions or chemical vapor deposition. These methods allow for the production of larger quantities of the compound with high purity and consistency.
化学反应分析
Types of Reactions: Europium–palladium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both europium and palladium, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in reactions involving europium–palladium (1/3) include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving europium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield europium oxide and palladium oxide, while reduction reactions can produce metallic europium and palladium.
科学研究应用
Europium–palladium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes . In biology, the compound’s luminescent properties make it valuable for imaging and diagnostic applications . In medicine, europium–palladium (1/3) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, the compound is used in the production of advanced materials and electronic devices .
作用机制
The mechanism of action of europium–palladium (1/3) involves the interaction of europium and palladium with various molecular targets and pathways. In catalytic reactions, palladium acts as the active site for the reaction, facilitating the formation and breaking of chemical bonds. Europium’s luminescent properties are utilized in imaging applications, where the compound emits light upon excitation, allowing for the visualization of biological structures and processes .
相似化合物的比较
Europium–palladium (1/3) can be compared with other similar compounds, such as europium oxide and palladium chloride. While europium oxide is primarily used for its luminescent properties, palladium chloride is widely used as a catalyst in organic synthesis. The combination of europium and palladium in europium–palladium (1/3) provides a unique set of properties that are not present in the individual components .
List of Similar Compounds:- Europium oxide (Eu2O3)
- Palladium chloride (PdCl2)
- Europium sulfide (EuS)
- Palladium acetate (Pd(OAc)2)
Conclusion
Europium–palladium (1/3) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves controlled reactions of europium and palladium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s applications range from catalysis and imaging to advanced materials and electronic devices, making it a versatile and important compound in modern science and technology.
属性
CAS 编号 |
12159-78-3 |
|---|---|
分子式 |
EuPd3 |
分子量 |
471.2 g/mol |
IUPAC 名称 |
europium;palladium |
InChI |
InChI=1S/Eu.3Pd |
InChI 键 |
BXQRMUFAZPSBHY-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


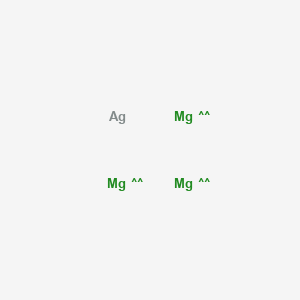
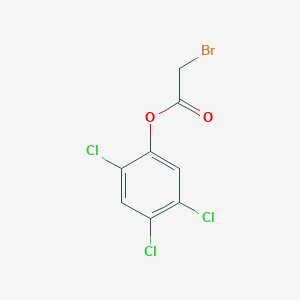
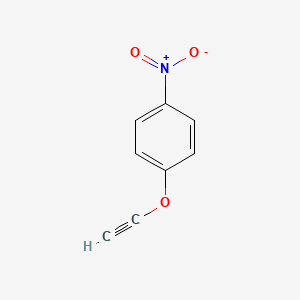
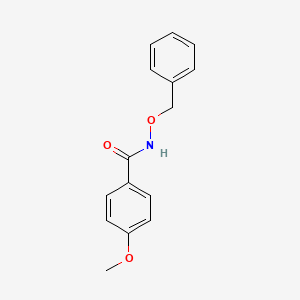
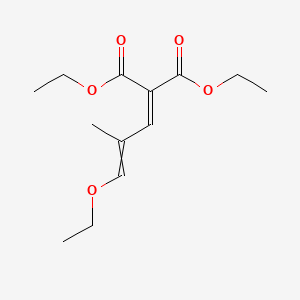
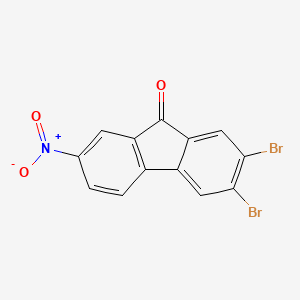

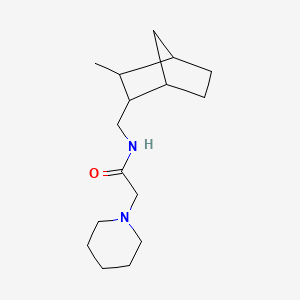
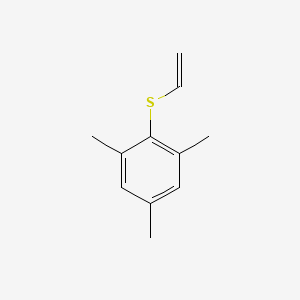
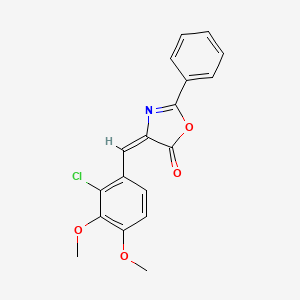

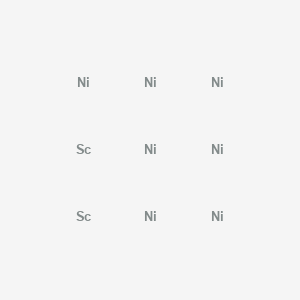
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
